2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide
Description
The compound 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide features a central acetamide backbone substituted with two distinct heterocyclic moieties:
- A 5-(2,4-difluorophenyl)-1,2-oxazol-3-yl group, which incorporates a fluorine-rich aromatic system fused to an oxazole ring.
- A 6-methylpyridin-2-yl group attached via the acetamide nitrogen.
Fluorinated aromatic systems and heterocycles like oxazole and pyridine are common in bioactive molecules due to their ability to enhance metabolic stability, lipophilicity, and target binding .
Properties
IUPAC Name |
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-10-3-2-4-16(20-10)21-17(23)9-12-8-15(24-22-12)13-6-5-11(18)7-14(13)19/h2-8H,9H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEYWDBVPRIVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds from the evidence share structural motifs with the target molecule:
Key Observations:
- Oxazole vs. Thiadiazole (): The target compound’s oxazole ring may confer different electronic and steric properties compared to thiadiazole in compound 7d.
- Fluorophenyl vs. Chlorophenyl/Methoxyphenyl: The 2,4-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to chlorophenyl (EN300-265916) or methoxyphenyl (7d) substituents. Fluorine’s electronegativity may also improve target affinity .
- Pyridine Substituents: The 6-methylpyridin-2-yl group in the target compound contrasts with the unsubstituted pyridine in compounds. Methyl groups can modulate solubility and steric hindrance at binding sites .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 2,4-difluorophenyl group likely increases the target compound’s logP compared to chlorophenyl (EN300-265916) or methoxyphenyl (7d) analogs. This could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Molecular Weight: The target compound’s molecular weight is expected to exceed 350 g/mol (based on structural complexity), aligning with small-molecule drug candidates. Lower molecular weight analogs (e.g., EN300-265916 at 271.12 g/mol) may exhibit better bioavailability .
- Metabolic Stability: Fluorine atoms in the target compound may reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
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